(s)-2-(1-(Tert-butoxycarbonyl)pyrrolidin-3-yl)acetic acid
Overview
Description
(s)-2-(1-(Tert-butoxycarbonyl)pyrrolidin-3-yl)acetic acid is a compound that features a pyrrolidine ring substituted with a tert-butoxycarbonyl group and an acetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (s)-2-(1-(Tert-butoxycarbonyl)pyrrolidin-3-yl)acetic acid typically involves the protection of the pyrrolidine nitrogen with a tert-butoxycarbonyl (Boc) group. This can be achieved using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The protected pyrrolidine is then reacted with bromoacetic acid or its derivatives to introduce the acetic acid moiety.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors to improve efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
(s)-2-(1-(Tert-butoxycarbonyl)pyrrolidin-3-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The acetic acid moiety can be oxidized to form corresponding carboxylic acids.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The tert-butoxycarbonyl group can be substituted under acidic conditions to yield the free amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Deprotection of the Boc group can be achieved using trifluoroacetic acid (TFA) or hydrochloric acid (HCl).
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols or amines.
Substitution: Free amines.
Scientific Research Applications
(s)-2-(1-(Tert-butoxycarbonyl)pyrrolidin-3-yl)acetic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential role in the synthesis of biologically active compounds.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of fine chemicals and as a precursor in various industrial processes.
Mechanism of Action
The mechanism of action of (s)-2-(1-(Tert-butoxycarbonyl)pyrrolidin-3-yl)acetic acid depends on its specific application. In general, the compound can act as a precursor or intermediate in the synthesis of other molecules. The tert-butoxycarbonyl group serves as a protecting group for the nitrogen atom, allowing for selective reactions at other sites of the molecule. Upon deprotection, the free amine can participate in further chemical transformations.
Comparison with Similar Compounds
Similar Compounds
(s)-2-(1-(Tert-butoxycarbonyl)pyrrolidin-2-yl)acetic acid: Similar structure but with the acetic acid moiety at a different position.
(s)-2-(1-(Tert-butoxycarbonyl)pyrrolidin-4-yl)acetic acid: Similar structure but with the acetic acid moiety at the 4-position of the pyrrolidine ring.
Uniqueness
(s)-2-(1-(Tert-butoxycarbonyl)pyrrolidin-3-yl)acetic acid is unique due to the specific positioning of the acetic acid moiety at the 3-position of the pyrrolidine ring. This positioning can influence the compound’s reactivity and the types of reactions it can undergo, making it a valuable intermediate in the synthesis of certain target molecules.
Properties
IUPAC Name |
2-[(3S)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-3-yl]acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO4/c1-11(2,3)16-10(15)12-5-4-8(7-12)6-9(13)14/h8H,4-7H2,1-3H3,(H,13,14)/t8-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SKEXQIJIXQSFRX-QMMMGPOBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC[C@H](C1)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30363615 | |
Record name | [(3S)-1-(tert-Butoxycarbonyl)pyrrolidin-3-yl]acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30363615 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
204688-61-9 | |
Record name | (3S)-1-[(1,1-Dimethylethoxy)carbonyl]-3-pyrrolidineacetic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=204688-61-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | [(3S)-1-(tert-Butoxycarbonyl)pyrrolidin-3-yl]acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30363615 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (S)-2-(1-(tert-butoxycarbonyl)pyrrolidin-3-yl)acetic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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